molecular formula C26H24N2O3 B2888624 N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide CAS No. 1358497-57-0

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide

Cat. No.: B2888624
CAS No.: 1358497-57-0
M. Wt: 412.489
InChI Key: YEAVCDBNIVYABP-UHFFFAOYSA-N
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Description

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide is a quinoline-based acetamide derivative characterized by a 4-ethoxy group, a 2-(4-methoxyphenyl) substituent on the quinoline core, and a 2-phenylacetamide moiety at the 6-position (Figure 1). Its design aligns with known strategies for modulating solubility, bioavailability, and target binding through strategic substitution patterns on the quinoline scaffold .

Properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-3-31-25-17-24(19-9-12-21(30-2)13-10-19)28-23-14-11-20(16-22(23)25)27-26(29)15-18-7-5-4-6-8-18/h4-14,16-17H,3,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAVCDBNIVYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methoxy group may yield a quinone derivative, while reduction of the quinoline core may yield a dihydroquinoline derivative.

Scientific Research Applications

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogous molecules (Table 1):

Compound Name Core Structure Substituents Key Functional Groups Reported Applications
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide (Target) Quinoline 4-ethoxy, 2-(4-methoxyphenyl), 6-(2-phenylacetamide) Ethoxy, methoxyphenyl, acetamide Hypothesized pharmacological
Cyflufenamid [(Z)-N-(cyclopropylmethoxyimino)-2,3-difluoro-6-(trifluoromethyl)benzyl]-2-phenylacetamide Benzyl-acetamide Cyclopropylmethoxyimino, 2,3-difluoro-6-(trifluoromethyl)benzyl Fluorinated benzyl, imino Pesticide
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-quinoline 4-ethoxybenzyl on indolinone, quinolin-6-yl acetamide Ethoxybenzyl, ketone Not reported
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-acetamide 4-pyrrolidin-1-ylquinazoline, 2-sulfonyl, 4-methoxyphenyl Sulfonyl, pyrrolidine Anti-cancer (HCT-1, MCF-7)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinoline-acetamide 3-benzenesulfonyl, 6-ethyl, 4-oxo, 4-chlorophenyl Sulfonyl, ethyl, ketone Not reported

Key Observations:

  • Quinoline vs. Quinazoline Cores: The target compound’s quinoline core differs from quinazoline derivatives (e.g., compound in ), which have an additional nitrogen atom.
  • Substituent Effects: Ethoxy vs. Methoxyphenyl vs. Halogenated Groups: The 2-(4-methoxyphenyl) group may reduce electrophilicity compared to halogenated derivatives (e.g., 4-chlorophenyl in ), altering metabolic stability . Acetamide Variations: The 2-phenylacetamide group is shared with cyflufenamid, but the latter’s fluorinated benzyl substituent confers pesticidal activity, highlighting the role of electron-withdrawing groups in agrochemical targeting .

Pharmacological and Physicochemical Properties

  • Anti-Cancer Potential: Quinoline and quinazoline acetamides (e.g., ) show anti-cancer activity via kinase inhibition or DNA damage. The target compound’s 4-methoxyphenyl group may mimic tyrosine kinase binding motifs, though empirical validation is needed .
  • LogP and Solubility : Ethoxy and methoxy groups generally increase logP (e.g., target compound estimated logP ~3.5), whereas sulfonyl or nitro groups () reduce it. This suggests the target compound may have moderate solubility in apolar media .
  • Metabolic Stability : The absence of labile groups (e.g., nitro in ) implies slower hepatic degradation compared to analogs with electron-deficient substituents .

Biological Activity

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 412.49 g/mol
Molecular Formula C26H24N2O3
SMILES CCOc1cc(c2ccc(cc2)OC)nc2ccc(cc12)NC(Cc1ccccc1)=O
LogP 5.7426
Polar Surface Area 45.929 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

These properties indicate a relatively lipophilic nature, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest its efficacy in inhibiting bacterial growth:

  • Staphylococcus aureus : MIC of 15.625–62.5 μM
  • Enterococcus faecalis : MIC of 62.5–125 μM

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity against Candida species. The anti-Candida activity was measured through MIC and biofilm inhibition assays:

  • Candida albicans : MIC values indicate significant antifungal efficacy.

The compound demonstrated a capacity to inhibit biofilm formation without affecting planktonic cells, suggesting a quorum sensing-mediated mechanism .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antimicrobial activities of various derivatives, including this compound, showing effective inhibition against pathogenic isolates with a notable reduction in biofilm formation for Staphylococcus aureus and Staphylococcus epidermidis .
  • Hybridization Approach : Research on hybrid molecules combining different scaffolds has led to enhanced biological activities. The incorporation of quinoline structures has been linked to improved antimicrobial profiles, making this compound a candidate for further development in therapeutic applications .
  • Structure-Activity Relationship (SAR) : An analysis of various derivatives indicated that modifications in the quinoline structure significantly affect biological activity. The presence of specific functional groups was crucial for enhancing both antibacterial and antifungal activities .

Q & A

Q. Optimization Strategies :

  • Use high-throughput screening to identify ideal solvents (e.g., DMF or THF) and temperatures (60–100°C) for coupling steps .
  • Monitor reaction progress via HPLC or TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Q. Key Analytical Techniques :

Method Application Example Data
NMR (¹H/¹³C)Confirm substituent positions and purityδ 7.2–8.1 ppm (quinoline protons), δ 4.1 ppm (ethoxy –OCH₂CH₃)
X-ray Diffraction Resolve stereochemistry and crystal packingCCDC deposition (e.g., bond angles for quinoline-acetamide linkage)
HRMS Verify molecular formula[M+H]⁺ calc. for C₂₆H₂₅N₂O₃: 437.1865; found: 437.1868

Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotamers; use variable-temperature NMR or DFT calculations to validate .

What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Screening :
    • Kinase Inhibition : Test against EGFR or Aurora kinases (IC₅₀ determination via fluorescence polarization) .
    • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HCT-116) with dose ranges of 1–100 µM .
    • Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. SAR Design Parameters :

  • Substituent Variation : Modify the ethoxy/methoxy groups or phenylacetamide tail (Table 1).
  • Computational Modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Q. Table 1: Example Modifications and Bioactivity

Modification Biological Impact Reference
4-Methoxy → 4-NO₂Enhanced kinase inhibition (IC₅₀ ↓ 40%)
Ethoxy → CyclopropyloxyImproved metabolic stability (t₁/₂ ↑ 2.5×)

How should researchers address discrepancies in biological data across studies?

Case Example : Conflicting IC₅₀ values in antiproliferative assays may arise from:

  • Cell Line Variability : Validate assays in ≥3 cell lines with standardized protocols (e.g., ATCC guidelines) .
  • Compound Degradation : Perform stability studies (HPLC at 24/48 hrs in cell culture media) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

What advanced techniques are recommended for studying its mechanism of action?

  • Cellular Thermal Shift Assay (CETSA) : Identify target engagement in live cells .
  • RNA-Seq : Profile transcriptomic changes post-treatment (e.g., apoptosis pathways) .
  • Metabolomics : Track metabolite flux via LC-MS to uncover off-target effects .

How can computational methods enhance experimental design for derivatives?

  • QSAR Modeling : Use MOE or Schrödinger to correlate physicochemical properties (logP, PSA) with activity .
  • ADMET Prediction : Estimate pharmacokinetics (e.g., BBB permeability via PreADMET) .

Methodological Notes

  • Data Synthesis : Prioritized peer-reviewed studies (e.g., Acta Cryst. for XRD , J. Med. Chem. for SAR ).

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